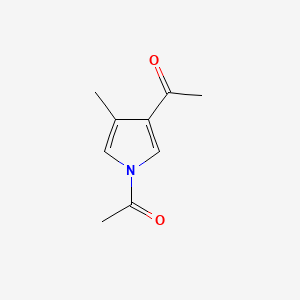
2,5-DICHLOROBENZENESULFINIC ACID SODIUM SALT MONOHYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is a chemical compound with the molecular formula C6H4Cl2NaO2S·H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate can be synthesized through the sulfonation of 2,5-dichlorobenzene. The process involves the reaction of 2,5-dichlorobenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process is optimized to achieve high yields and purity. The reaction mixture is then subjected to crystallization and filtration to obtain the final product in its monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dichlorobenzenesulfonic acid.
Reduction: It can be reduced to form 2,5-dichlorobenzenethiol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: 2,5-Dichlorobenzenesulfonic acid.
Reduction: 2,5-Dichlorobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dichlorobenzenesulfinic acid sodium salt monohydrate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its reactivity with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorobenzenesulfinic acid sodium salt
- 2,6-Dichlorobenzenesulfinic acid sodium salt
- 3,5-Dichlorobenzenesulfinic acid sodium salt
Uniqueness
2,5-Dichlorobenzenesulfinic acid sodium salt monohydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain chemical reactions and industrial applications where other isomers may not be as effective.
Propiedades
Número CAS |
175278-63-4 |
|---|---|
Fórmula molecular |
C6H5Cl2NaO3S |
Peso molecular |
251.053 |
Nombre IUPAC |
sodium;2,5-dichlorobenzenesulfinate;hydrate |
InChI |
InChI=1S/C6H4Cl2O2S.Na.H2O/c7-4-1-2-5(8)6(3-4)11(9)10;;/h1-3H,(H,9,10);;1H2/q;+1;/p-1 |
Clave InChI |
JUBAQYSONDVMDE-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)[O-])Cl.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)



